molecular formula C14H8F4O B13647866 3'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde

3'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B13647866
M. Wt: 268.21 g/mol
InChI Key: DZGBYTDLVVBJHX-UHFFFAOYSA-N
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Description

3’-Fluoro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 3’-Fluoro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . Another method involves the radical trifluoromethylation of carbon-centered radical intermediates, which has been shown to be effective in introducing the trifluoromethyl group .

Chemical Reactions Analysis

3’-Fluoro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:

Scientific Research Applications

3’-Fluoro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Fluoro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of molecules, which can improve their ability to cross cell membranes. This property is particularly valuable in drug design, where it can enhance the bioavailability of therapeutic agents .

Comparison with Similar Compounds

3’-Fluoro-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde can be compared with other similar compounds such as:

Properties

Molecular Formula

C14H8F4O

Molecular Weight

268.21 g/mol

IUPAC Name

4-(3-fluorophenyl)-3-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C14H8F4O/c15-11-3-1-2-10(7-11)12-5-4-9(8-19)6-13(12)14(16,17)18/h1-8H

InChI Key

DZGBYTDLVVBJHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)C=O)C(F)(F)F

Origin of Product

United States

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